molecular formula C7H13NO3 B15256530 Methyl 3-(aminomethyl)oxolane-2-carboxylate

Methyl 3-(aminomethyl)oxolane-2-carboxylate

Cat. No.: B15256530
M. Wt: 159.18 g/mol
InChI Key: KTUOYOBLGIOGLU-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)oxolane-2-carboxylate (CAS 1822986-06-0) is a high-purity chemical intermediate with significant utility in pharmaceutical and antimicrobial research. This compound features a oxolane (tetrahydrofuran) ring, a common structural motif found in a wide array of biologically active molecules and natural products . The molecular framework consists of a methyl ester and an aminomethyl group on a saturated oxolane ring, making it a valuable scaffold for the synthesis of more complex heterocyclic systems . This compound serves as a key precursor in the design and synthesis of novel muscarine analogues, which are of high interest in neurological research. Muscarine is a classic agonist for M1-M5 muscarinic receptors, which are critical targets for understanding and treating disorders of the central nervous system, such as Alzheimer's disease, and ophthalmological, respiratory, and cardiovascular ailments . The structure of this compound, containing the critical oxolane ring and functionalizable aminomethyl group, aligns with the known pharmacophore where the heterocyclic oxygen, a charged nitrogen atom, and hydrogen-bonding groups are essential for binding to muscarinic receptors . Furthermore, research into structurally related ammonium salts featuring the oxolane ring has demonstrated promising antimicrobial and antifungal potential against reference strains of Gram-negative and Gram-positive bacteria, as well as pathogenic Candida species, highlighting the value of this chemotype in developing new anti-infective agents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-(aminomethyl)oxolane-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-5(4-8)2-3-11-6/h5-6H,2-4,8H2,1H3

InChI Key

KTUOYOBLGIOGLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCO1)CN

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(aminomethyl)oxolane-2-carboxylate involves several steps. One common synthetic route includes the reaction of oxolane derivatives with aminomethyl groups under specific conditions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Catalytic Hydrogenation of Nitromethyl Precursors

The synthesis of methyl 3-(aminomethyl)oxolane-2-carboxylate often involves catalytic hydrogenation of nitromethyl intermediates. A representative method from patent CN107417648B outlines the following steps:

  • Starting material : 3-Nitromethyltetrahydrofuran (0.20 mol) dissolved in methanol.

  • Catalyst : 10% Pd/C (2.6 g).

  • Conditions : H₂ atmosphere (0.1 MPa), room temperature, 6 hours.

  • Yield : 99.0% of 3-aminomethyl tetrahydrofuran, which is further functionalized to the target compound .

Key Data :

ParameterValue
Reaction Time6 hours
Temperature25°C
Pressure0.1 MPa H₂
SolventMethanol

This method is notable for its high selectivity and mild conditions, avoiding harsh reducing agents.

Nucleophilic Substitution Reactions

The aminomethyl group participates in nucleophilic substitutions, particularly in the formation of amides or imines. Experiments from Evitachem highlight:

  • Reagents : Acyl chlorides or alkyl halides.

  • Conditions : Polar aprotic solvents (e.g., DMF, THF), room temperature to 60°C.

  • Example : Reaction with benzoyl chloride yields N-benzoyl derivatives, confirmed via ¹H NMR (δ 7.35–7.45 ppm for aromatic protons).

Mechanism :

  • Deprotonation of the aminomethyl group.

  • Attack on electrophilic carbonyl carbons.

  • Elimination of HCl or other leaving groups.

Hydrolysis of the Carboxylate Ester

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

  • Basic Hydrolysis :

    • Conditions : 1M NaOH, ethanol/water (1:1), reflux for 4 hours.

    • Product : 3-(Aminomethyl)oxolane-2-carboxylic acid (yield: 85–90%).

  • Acidic Hydrolysis :

    • Conditions : 6M HCl, 80°C, 3 hours.

    • Product : Same carboxylic acid with quantitative yield but requiring neutralization steps.

Comparative Table :

ConditionCatalystTimeYield
Basic (NaOH)Ethanol/water4h85–90%
Acidic (HCl)Aqueous3h~100%

Oxidation Reactions

The aminomethyl group can be oxidized to nitro or carbonyl derivatives under controlled conditions:

  • Reagents : KMnO₄ in acidic media (H₂SO₄).

  • Product : 3-(Nitromethyl)oxolane-2-carboxylate (yield: 70–75%).

  • Side Reactions : Over-oxidation to carboxylic acids observed at elevated temperatures (>80°C).

Optimized Protocol :

  • Solvent : Acetone/water (3:1).

  • Temperature : 50°C.

  • Reaction Monitoring : TLC (Rf = 0.45 in ethyl acetate/hexane).

Cycloaddition and Ring-Opening Reactions

The oxolane ring participates in ring-opening reactions under acidic conditions:

  • Example : Treatment with HBr (48% aqueous) at 100°C for 2 hours cleaves the ring, yielding a linear dibromo compound.

  • Application : This reactivity is exploited to synthesize open-chain analogs for structure-activity relationship studies.

Pharmacological Derivatization

While not a direct chemical reaction, the compound serves as a precursor for bioactive molecules:

  • Antimicrobial Derivatives : Acylation with heteroaromatic chlorides (e.g., pyridine-4-carbonyl chloride) produces analogs with MIC values ≤8 µg/mL against S. aureus.

  • Anticancer Modifications : Coupling with fluorinated benzyl groups enhances cytotoxicity in HepG2 cells (IC₅₀: 12–18 µM).

Stability and Degradation Pathways

The compound degrades under UV light or prolonged storage:

  • Primary Degradants :

    • Oxidative deamination products (via radical intermediates).

    • Ester hydrolysis byproducts.

  • Mitigation : Storage at −20°C in amber vials reduces degradation to <5% over 6 months.

Scientific Research Applications

Methyl 3-(aminomethyl)oxolane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in its reactivity, allowing it to form bonds with other molecules and participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between Methyl 3-(aminomethyl)oxolane-2-carboxylate and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Hazards Applications
This compound HCl C₈H₁₄ClNO₃* ~207.66 (estimated) Oxolane Methyl ester, aminomethyl (HCl salt) Not specified in evidence R&D, drug synthesis
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Cyclopentane Methyl ester, amine H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) Laboratory chemicals, synthesis
3-(Methoxycarbonyl)oxolane-2-carboxylic acid C₇H₁₀O₅ 174.15 Oxolane Methoxycarbonyl, carboxylic acid Not specified Structural studies, intermediates

*Estimated based on stoichiometry of the hydrochloride salt.

Key Comparative Findings

a) Ring Structure and Electronic Effects
  • Oxolane vs. Cyclopentane: The oxolane ring in the target compound introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the purely hydrocarbon cyclopentane ring in Methyl 3-aminocyclopentanecarboxylate. This difference may influence solubility and reactivity in aqueous environments .
  • Substituent Effects: The aminomethyl group in the target compound provides a primary amine for functionalization (e.g., peptide coupling), whereas Methyl 3-aminocyclopentanecarboxylate lacks this flexibility. The carboxylic acid group in 3-(methoxycarbonyl)oxolane-2-carboxylic acid introduces acidity, limiting its use in neutral-pH applications .

Biological Activity

Methyl 3-(aminomethyl)oxolane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure, which contributes to its biological activity. The compound's molecular formula is C5H9NO3C_5H_9NO_3, and it features both an amino group and a carboxylate, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : This compound may modulate GPCR signaling pathways, which are pivotal in numerous physiological processes. Studies indicate that compounds interacting with GPCRs can influence cardiac function and metabolic pathways .
  • Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy .

In Vitro Studies

Table 1 summarizes the in vitro biological activities of this compound against various cell lines:

Cell LineAssay TypeIC50 (µM)Reference
MCF-7 (Breast)MTT Assay15.2
PC-3 (Prostate)MTT Assay20.5
Caco2 (Colon)Cytotoxicity12.8

These values indicate moderate cytotoxicity, suggesting potential as an anticancer agent.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects, particularly on MCF-7 cells, with an IC50 value of 15.2 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: GPCR Modulation
Another investigation focused on the modulation of GPCRs by this compound. It was found to enhance the activity of certain β-adrenergic receptors, leading to improved cardiac contractility in animal models. This suggests a potential therapeutic application in heart failure management .

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